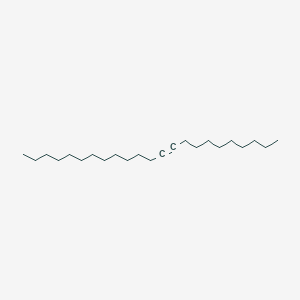
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene is a highly chlorinated organic compound It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of nine chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene typically involves the chlorination of indene. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is exothermic and requires careful monitoring of temperature and chlorine concentration to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated indanones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated indanones, partially dechlorinated indenes, and substituted derivatives with different functional groups.
科学的研究の応用
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 1,1,2,3,3-Pentachloro-2,3-dihydro-1H-indene
- 1,1,2,2,3,3,4,5-Octachloro-2,3-dihydro-1H-indene
- 1,1,2,2,3,3,4,5,6-Nonachloro-2,3-dihydro-1H-indene
Uniqueness
1,1,2,2,3,3,4,5,7-Nonachloro-2,3-dihydro-1H-indene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
64955-27-7 |
|---|---|
分子式 |
C9HCl9 |
分子量 |
428.2 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,5,7-nonachloroindene |
InChI |
InChI=1S/C9HCl9/c10-2-1-3(11)6(12)5-4(2)7(13,14)9(17,18)8(5,15)16/h1H |
InChIキー |
NCTAUQQHGYKDMB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(C(C2(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


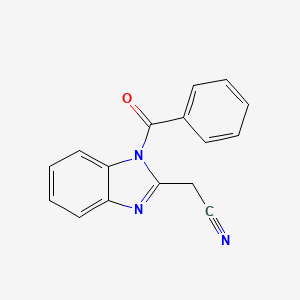
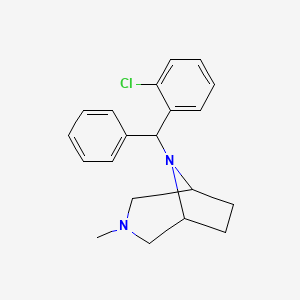
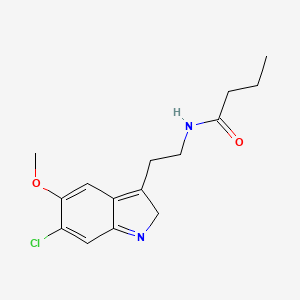
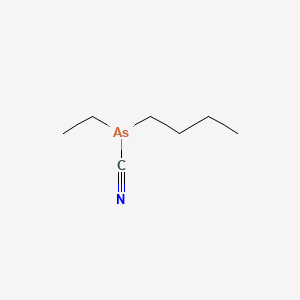
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

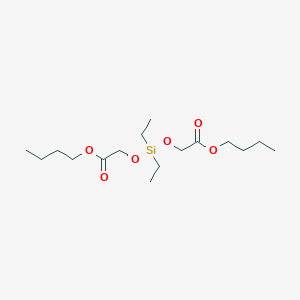
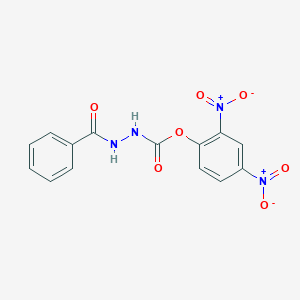
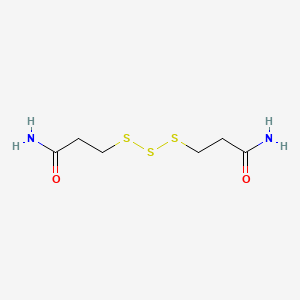
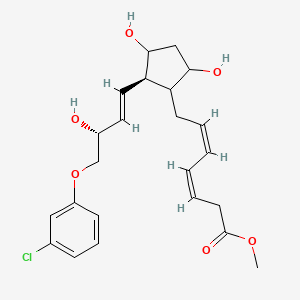
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
